2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common approach is the N-alkylation of 1,2,4-triazole with an appropriate aniline derivative, followed by the formation of the thiazole ring through cyclization reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and ethanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINE: A simpler triazole derivative with similar biological activities.
1,2,4-TRIAZOLE-3-THIOL: Another triazole compound with potential medicinal applications.
1,3,5-TRIMETHYL-1H-PYRAZOLE: A pyrazole derivative used in various chemical syntheses.
Uniqueness
What sets 2-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-THIAZOLE-4-CARBOXAMIDE apart is its unique combination of triazole, pyrazole, and thiazole rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C20H22N8OS |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(1,2,4-triazol-1-ylmethyl)anilino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H22N8OS/c1-13-17(14(2)27(3)26-13)8-22-19(29)18-10-30-20(25-18)24-16-6-4-15(5-7-16)9-28-12-21-11-23-28/h4-7,10-12H,8-9H2,1-3H3,(H,22,29)(H,24,25) |
InChI Key |
NCIBYWQDSFKBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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